![molecular formula C24H21F2NO3 B1446808 (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 1593542-96-1](/img/structure/B1446808.png)
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Overview
Description
“(3R,4R)-1-(4-Fluorophenyl)-3-(®-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 1593542-96-1 . It has a molecular weight of 409.43 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.43 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Fluorinated Compounds in Drug Design and Development
Fluorinated compounds play a crucial role in the pharmaceutical industry, enhancing drug properties such as metabolic stability, bioavailability, and binding affinity. The presence of fluorine in a molecule can significantly alter its interaction with biological targets. For example, the synthesis of 2-Fluoro-4-bromobiphenyl is vital for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug, demonstrating the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009).
Application in Analytical Techniques
Compounds with specific configurations of fluorophenyl groups have been utilized in sophisticated analytical techniques for determining the presence and concentration of various substances, including pharmaceuticals. For instance, methodical insights into analytical techniques for the determination of anti-diabetic drug Empagliflozin highlight the utility of structurally complex molecules in enhancing detection sensitivity and specificity (Danao, 2021).
Chemical Chaperones in Therapeutics
Chemical chaperones such as 4-phenylbutyric acid (4-PBA) showcase the potential therapeutic applications of compounds that can modulate protein folding and stability, thereby alleviating diseases associated with protein misfolding and aggregation. This suggests that compounds with hydroxyphenyl groups might be explored for their ability to interact with biological macromolecules, potentially serving as lead compounds for the development of treatments for diseases like cystic fibrosis or neurodegenerative disorders (Kolb et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3R,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ZLNRFVROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
CAS RN |
1593542-96-1 | |
Record name | (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593542961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0T1Y8DU99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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